BenchChemオンラインストアへようこそ!

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide

Kainate receptor GluK5 iGluR selectivity

LBG20304 is the first reported selective orthosteric ligand for homomeric GluK5 receptors (IC50 432 nM). Unlike promiscuous kainate ligands (kainic acid, domoic acid, ATPO), it provides >40-fold selectivity over GluK1-3 and >100-fold over AMPA/NMDA receptors. At concentrations up to 10 µM, it exerts no functional agonist or antagonist effect at GluK2/5, making it ideal for competitive radioligand displacement and receptor occupancy studies. A validated scaffold for GluK5-targeted therapeutic development, supported by published synthesis, full pharmacological characterization, and molecular dynamics models.

Molecular Formula C19H18N4O5
Molecular Weight 382.376
CAS No. 898413-36-0
Cat. No. B2386443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide
CAS898413-36-0
Molecular FormulaC19H18N4O5
Molecular Weight382.376
Structural Identifiers
SMILESCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
InChIInChI=1S/C19H18N4O5/c1-12(24)22-10-4-5-13-8-9-14(11-17(13)22)20-18(25)19(26)21-15-6-2-3-7-16(15)23(27)28/h2-3,6-9,11H,4-5,10H2,1H3,(H,20,25)(H,21,26)
InChIKeyZFNHMLBSWKKFIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 20 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide (CAS 898413-36-0) is a Unique Chemical Probe Procurement Choice


N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide, commonly designated LBG20304, is a synthetic oxamide-quinoline hybrid that functions as the first reported selective orthosteric ligand for homomeric kainate receptor subtype 5 (GluK5). It was designed as a simplified analog of the natural product domoic acid and characterized in a comprehensive medicinal chemistry study [1]. Unlike broad-spectrum glutamatergic ligands, LBG20304 offers a unique pharmacological fingerprint—enabling investigation of GluK5-specific biology with minimal cross-reactivity at related iGluR subtypes.

Critical Subtype Selectivity: Why Generic Kainate Receptor Ligands Cannot Replace N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide


Generic substitution with standard kainate receptor ligands such as kainic acid, domoic acid, or ATPO fails because these agents bind promiscuously to multiple GluK subtypes (GluK1-3) as well as AMPA and NMDA receptors, producing confounding pharmacological effects [1]. This compound is specifically engineered to overcome that limitation. Any replacement that lacks its precise >40-fold selectivity window over GluK1-3 and >100-fold selectivity over native AMPA/NMDA receptors will invalidate experiments requiring GluK5-specific interrogation [1].

Quantitative Differentiation Evidence for N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide vs. Closest Analogs


GluK5 Binding Affinity: LBG20304 vs. Native Kainate Receptor Ligands Domoic Acid and Kainic Acid

LBG20304 binds homomeric GluK5 with an IC50 of 432 nM. In the same study, the parent natural product domoic acid and the standard ligand kainic acid are both non-selective, showing potent binding across GluK1-3 and GluK5 without subtype discrimination [1]. This makes LBG20304 the only tool compound with quantified, exclusive affinity for GluK5.

Kainate receptor GluK5 iGluR selectivity chemical probe

Subtype Selectivity Profile: GluK5 vs. GluK1-3 and Native AMPA/NMDA Receptors

LBG20304 exhibits >40-fold selectivity for homomeric GluK5 over homomeric GluK1, GluK2, and GluK3, and >100-fold selectivity over native AMPA and NMDA receptors [1]. No other published compound, including the lead molecule domoic acid, achieves this degree of intrafamily discrimination. Standard commercial GluK5 ligands such as (S)-ATPO or SYM2081 show significant cross-reactivity with AMPA receptors or other GluK subtypes.

Kainate receptor GluK5 selectivity off-target profiling glutamate receptor

Functional Activity at Heteromeric GluK2/5 Receptors: Null Agonist/Antagonist Effect at 10 µM

In functional assays on heteromeric GluK2/5 receptors, LBG20304 shows no agonist or antagonist response at 10 µM, while only weak partial agonist activity is detected at 100 µM in neuronal slices [1]. This contrasts with domoic acid, which acts as a potent agonist at both homomeric and heteromeric kainate receptors. The functional silence at physiologically relevant concentrations allows LBG20304 to serve as a silent ligand for occupancy studies without perturbing receptor signaling at typical working concentrations.

GluK2/5 heteromeric receptor functional selectivity electrophysiology

Structural Rationale for Selectivity: Occluded Ligand Binding Domain in GluK5

Molecular dynamics simulations revealed that LBG20304 induces an occluded state of the GluK5 ligand binding domain (LBD) distinct from the open or closed conformations observed with non-selective ligands such as glutamate or kainic acid [1]. The 2-nitrophenyl moiety of LBG20304 forms specific hydrogen bonds and hydrophobic contacts with residues unique to the GluK5 LBD, while the 1-acetyl-tetrahydroquinoline core stabilizes a closed-cleft LBD conformation. In contrast, domoic acid binds with similar affinity to all GluK subtypes because its smaller pyrrolidine ring cannot exploit the GluK5-specific subsite.

molecular dynamics GluK5 homology model ligand binding domain structure-based selectivity

Evidence-Backed Application Scenarios for Procuring N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide (LBG20304)


GluK5-Specific Pharmacological Profiling in Recombinant and Native Systems

Neuroscience laboratories investigating the unique roles of kainate receptor subtype 5 can employ LBG20304 as a selective pharmacological tool to isolate GluK5-mediated signaling from GluK1-3, AMPA, and NMDA contributions. The >40-fold selectivity window enables clean genotype-phenotype correlations in both heterologous expression systems and acute brain slice preparations [1].

Radioligand Binding and Occupancy Studies Requiring Silent Ligands

Because LBG20304 exerts no functional agonist or antagonist effect at GluK2/5 at concentrations up to 10 µM, it is uniquely suited for competitive radioligand displacement assays and receptor occupancy studies where ligand-induced receptor activation would confound results [1].

Structure-Activity Relationship (SAR) Campaigns Around the GluK5 Orthosteric Site

Medicinal chemistry groups pursuing GluK5-targeted therapeutics can use LBG20304 as a validated starting scaffold. The published synthesis, full characterization at all homomeric kainate receptors, and molecular dynamics model provide a comprehensive foundation for systematic derivatization and efficacy optimization [1].

Cross-Validation of Genetic GluK5 Knockout Models

In studies using GluK5 knockout mice or siRNA knockdown, LBG20304 serves as an essential pharmacological control to confirm that observed phenotypes are indeed attributable to GluK5 loss, rather than compensatory changes in other glutamate receptor subunits [1].

Quote Request

Request a Quote for N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-nitrophenyl)oxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.